4-([1,1'-Biphenyl]-4-yloxy)-3-chloroaniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-([1,1’-Biphenyl]-4-yloxy)-3-chloroaniline hydrochloride is an organic compound that features a biphenyl group linked to a chloroaniline moiety through an ether linkage
Scientific Research Applications
4-([1,1’-Biphenyl]-4-yloxy)-3-chloroaniline hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
Target of Action
The compound, also known as 3-chloro-4-(4-phenylphenoxy)aniline;hydrochloride, is structurally similar to the class of drugs known as angiotensin II receptor blockers (ARBs) such as Telmisartan and Valsartan . These drugs primarily target the angiotensin II type 1 (AT1) receptors . The AT1 receptors are mainly located in the heart, blood vessels, and kidneys . They play a crucial role in the regulation of blood pressure and electrolyte balance .
Mode of Action
ARBs like Telmisartan and Valsartan bind to the AT1 receptors with high affinity, causing inhibition of the action of angiotensin II on vascular smooth muscle . This leads to a reduction in arterial blood pressure . It is plausible that 3-chloro-4-(4-phenylphenoxy)aniline;hydrochloride may exhibit a similar mode of action due to its structural similarity with these ARBs.
Pharmacokinetics
Based on its structural similarity to arbs like telmisartan , it can be hypothesized that it may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties. These properties can significantly impact the bioavailability of the compound.
Result of Action
The primary molecular effect of this compound’s action would be the inhibition of angiotensin II’s effect on vascular smooth muscle, leading to a reduction in arterial blood pressure . On a cellular level, this would result in reduced vasoconstriction and potentially beneficial effects on conditions like hypertension .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,1’-Biphenyl]-4-yloxy)-3-chloroaniline hydrochloride typically involves a multi-step process:
Formation of Biphenyl Ether: The initial step involves the formation of the biphenyl ether.
Chlorination: The next step involves the chlorination of the biphenyl ether to introduce the chlorine atom at the desired position.
Industrial Production Methods
In an industrial setting, the production of 4-([1,1’-Biphenyl]-4-yloxy)-3-chloroaniline hydrochloride would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-([1,1’-Biphenyl]-4-yloxy)-3-chloroaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
4-([1,1’-Biphenyl]-4-yloxy)-3-nitroaniline: Similar structure but with a nitro group instead of a chlorine atom.
4-([1,1’-Biphenyl]-4-yloxy)-3-methoxyaniline: Similar structure but with a methoxy group instead of a chlorine atom.
Uniqueness
4-([1,1’-Biphenyl]-4-yloxy)-3-chloroaniline hydrochloride is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as halogen bonding, which can enhance the compound’s binding affinity to molecular targets .
Properties
IUPAC Name |
3-chloro-4-(4-phenylphenoxy)aniline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO.ClH/c19-17-12-15(20)8-11-18(17)21-16-9-6-14(7-10-16)13-4-2-1-3-5-13;/h1-12H,20H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZOUBBVAZHXFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=C(C=C(C=C3)N)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.